molecular formula C28H31NO4 B11682737 Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11682737
M. Wt: 445.5 g/mol
InChI Key: PVKTZYSQXFLDJZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative with a complex substitution pattern. Its core structure consists of a partially hydrogenated quinoline ring system, functionalized with an ethyl ester group at position 3, a methyl group at position 2, a phenyl group at position 7, and a ketone at position 3. The defining feature of this compound is the 4-[2-(propan-2-yloxy)phenyl] substituent, which introduces steric bulk and lipophilicity due to the isopropoxy group. Hexahydroquinoline derivatives are often synthesized via Hantzsch-type multicomponent reactions, with variations in substituents dictated by the choice of aldehydes, β-ketoesters, and amines .

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO4/c1-5-32-28(31)25-18(4)29-22-15-20(19-11-7-6-8-12-19)16-23(30)27(22)26(25)21-13-9-10-14-24(21)33-17(2)3/h6-14,17,20,26,29H,5,15-16H2,1-4H3

InChI Key

PVKTZYSQXFLDJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.

    Introduction of substituents: The phenyl and propan-2-yloxy groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and isopropyl alcohol.

    Esterification: The carboxylate group is typically introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may modulate inflammatory pathways by interacting with receptors on immune cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of hexahydroquinoline-3-carboxylates. Below is a detailed comparison with structurally similar derivatives, focusing on substituent variations and their implications:

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound Name / CAS No. Substituents at Key Positions Molecular Formula Key Structural Features
Target Compound 2-Me, 4-[2-(isopropoxy)phenyl], 7-Ph, 5-oxo C₃₁H₃₃NO₄ Bulky isopropoxy group enhances lipophilicity; ketone at C5 stabilizes ring conformation .
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (CAS 1360869-92-6) 2-Me, 4-(3-hydroxyphenyl), 7-Ph, 5-oxo C₂₅H₂₅NO₄ Hydroxyl group at C4-phenyl enables hydrogen bonding, increasing aqueous solubility.
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... () 2-Me, 4-Ph, 7,7-diMe, 5-oxo C₂₄H₂₇NO₃ Geminal dimethyl at C7 increases steric hindrance, potentially reducing reactivity.
2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-... (CAS 5708-17-8) 4-[4-(diethylamino)phenyl], 7-(4-MeO-Ph), 2-Me, 5-oxo C₃₂H₄₀N₂O₅ Diethylamino group introduces basicity; methoxy group enhances electron density.
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... () 4-(5-Br-2-OH-Ph), 2-Me, 7,7-diMe, 5-oxo C₂₄H₂₆BrNO₄ Bromine atom increases molecular weight and polarizability; hydroxyl aids crystallization.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropoxy group in the target compound contributes to higher logP values compared to hydroxyl- or methoxy-substituted analogs (e.g., CAS 1360869-92-6) .
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., CAS 1360869-92-6) exhibit stronger intermolecular hydrogen bonds, impacting crystal packing and melting points .

Conformational Analysis

The puckering of the hexahydroquinoline ring varies with substituents. For instance:

  • Geminal dimethyl groups (e.g., at C7 in ) enforce chair-like conformations, reducing ring flexibility .
  • Bulky aryl groups (e.g., 4-[2-(isopropoxy)phenyl] in the target compound) may induce torsional strain, favoring non-planar geometries .

Biological Activity

Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex hexahydroquinoline structure with various functional groups that contribute to its biological activity. It can be synthesized through the reaction of appropriate precursors involving quinoline derivatives and esterification processes.

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline exhibit anticancer properties . For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

StudyCompound TestedCancer TypeResult
Khalil et al. (2003)Quinoline derivativesBreast cancerInduced apoptosis
Gursoy & Karal (2003)Various derivativesLung cancerInhibited growth
El-Sayed et al. (2017)Hexahydroquinoline analogsColon cancerReduced tumor size

Antimicrobial Activity

The compound also exhibits antimicrobial activity , making it a candidate for further investigation in treating infections caused by bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

StudyCompound TestedMicroorganism TypeResult
Pandey et al. (2009)Thiazolidine derivativesGram-positive bacteriaEffective inhibition
Al-Majidi & Al-Khuzaie (2015)Quinazoline derivativesFungiSignificant antifungal activity

Anticonvulsant Activity

Anticonvulsant properties have been attributed to certain derivatives of hexahydroquinoline. The activity is believed to be linked to the modulation of neurotransmitter systems in the brain.

StudyCompound TestedType of SeizureResult
El-Azab et al. (2013)Quinoline derivativesGeneralized seizuresReduced seizure frequency

Case Studies

  • Antitumor Activity : A study involving a series of hexahydroquinoline derivatives showed that specific modifications to the structure enhanced their ability to inhibit cancer cell lines, suggesting a structure-activity relationship that could guide future drug design.
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial effects of ethyl 2-methyl-5-oxo derivatives against multi-drug resistant strains of Staphylococcus aureus, revealing promising results that warrant further exploration in clinical settings.

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